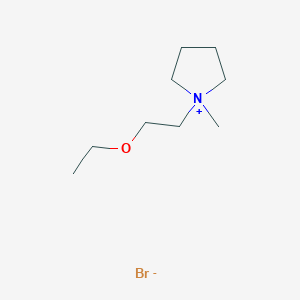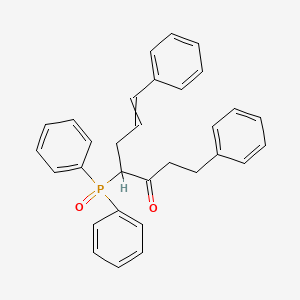![molecular formula C8H12O7P2 B14210336 [3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid CAS No. 917886-98-7](/img/structure/B14210336.png)
[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid is an organic compound that belongs to the class of phosphonic acids. These compounds are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a phosphonomethylation reaction, where a phosphonomethyl group is introduced to the aromatic ring. This can be achieved through the reaction of a suitable phenol derivative with a phosphonomethylating agent, such as diethyl phosphite, in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphonic acid group can be reduced to form phosphonates.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions on the aromatic ring can introduce various functional groups .
科学的研究の応用
[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid has several applications in scientific research:
作用機序
The mechanism of action of [3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate as a substrate. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme function and developing enzyme inhibitors .
類似化合物との比較
Similar Compounds
2-(Phosphonomethyl)pentanedioic acid (2-PMPA): Another phosphonate compound with similar inhibitory properties.
Adefovir: A phosphonate-based antiviral drug.
Tenofovir: Another antiviral drug with a phosphonate group.
Uniqueness
[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other phosphonate compounds. Its hydroxyl and methyl groups provide additional sites for chemical modification, enhancing its versatility in various applications .
特性
CAS番号 |
917886-98-7 |
|---|---|
分子式 |
C8H12O7P2 |
分子量 |
282.12 g/mol |
IUPAC名 |
[3-hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid |
InChI |
InChI=1S/C8H12O7P2/c1-5-7(17(13,14)15)3-2-6(8(5)9)4-16(10,11)12/h2-3,9H,4H2,1H3,(H2,10,11,12)(H2,13,14,15) |
InChIキー |
RMMFGHQHJBWWJF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1O)CP(=O)(O)O)P(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


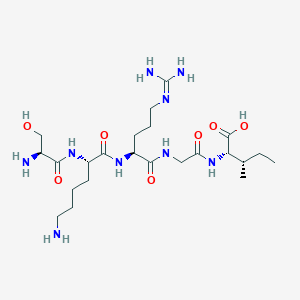
![(2R)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14210255.png)

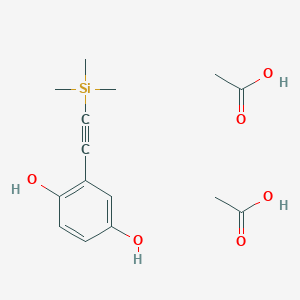
![3-diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate](/img/structure/B14210277.png)
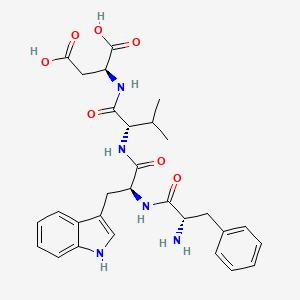
![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B14210301.png)
![Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl-](/img/structure/B14210317.png)
![1-[1-(Ethenyloxy)hept-2-yn-1-yl]-4-methoxybenzene](/img/structure/B14210319.png)
![6-[6-(Dimethylamino)-5-(pyridin-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14210327.png)

